4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid
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Overview
Description
4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of benzyloxy, bromo, and difluoro substituents on the benzene ring
Mechanism of Action
Target of Action
It’s known that benzylic compounds often undergo reactions at the benzylic position . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Mode of Action
The mode of action of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid involves interactions at the benzylic position. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In most cases, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that metabolic pathways involve a series of chemical reactions occurring within a cell, where the products of one enzyme act as the substrates for subsequent reactions .
Result of Action
It’s known that the removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy than removing a ring hydrogen, as the latter destroys the aromaticity of the ring .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Benzyloxy Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a carbonyl group.
Reduction: Reduction of the bromo or fluoro substituents.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyloxy, bromo, or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can yield a dehalogenated product.
Scientific Research Applications
4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2,3-difluorobenzoic acid: Lacks the bromo substituent.
5-Bromo-2,3-difluorobenzoic acid: Lacks the benzyloxy group.
4-(Benzyloxy)-5-bromo-benzoic acid: Lacks the difluoro substituents.
Uniqueness
4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid is unique due to the combination of benzyloxy, bromo, and difluoro substituents, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2,3-difluoro-4-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF2O3/c15-10-6-9(14(18)19)11(16)12(17)13(10)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIIJHKLMOJRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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